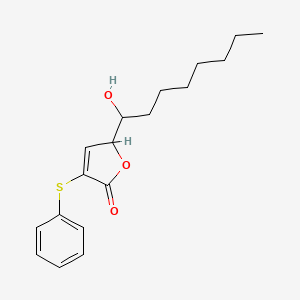
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a hydroxyoctyl group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. One common method involves the use of furfural as a starting material, which undergoes cyclization in the presence of an acid catalyst.
Introduction of the Hydroxyoctyl Group: The hydroxyoctyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an octyl halide with a hydroxyl group in the presence of a base.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a thiolation reaction. This involves the reaction of a phenylthiol with an appropriate leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The phenylsulfanyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Oxidation: Formation of 5-(1-Oxooctyl)-3-(phenylsulfanyl)furan-2(5H)-one.
Reduction: Formation of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)tetrahydrofuran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)tetrahydrofuran: A reduced form of the compound with a tetrahydrofuran ring.
5-(1-Oxooctyl)-3-(phenylsulfanyl)furan-2(5H)-one: An oxidized form of the compound with a carbonyl group.
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
96490-29-8 |
|---|---|
Formule moléculaire |
C18H24O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-(1-hydroxyoctyl)-4-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C18H24O3S/c1-2-3-4-5-9-12-15(19)16-13-17(18(20)21-16)22-14-10-7-6-8-11-14/h6-8,10-11,13,15-16,19H,2-5,9,12H2,1H3 |
Clé InChI |
BYKGJAKWWFOBJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1C=C(C(=O)O1)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



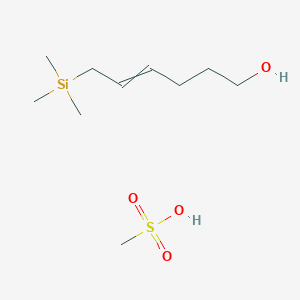
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
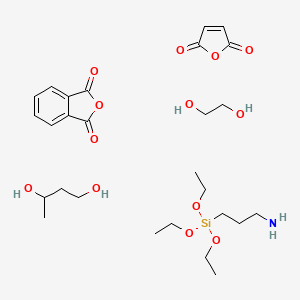
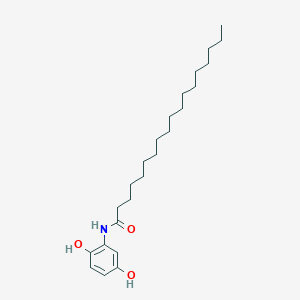
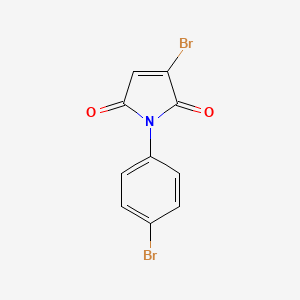
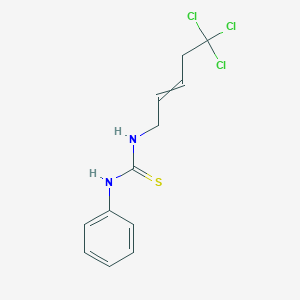
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
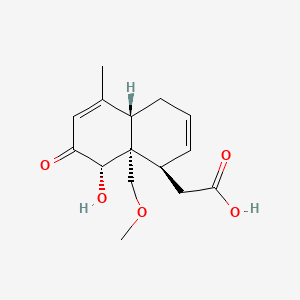

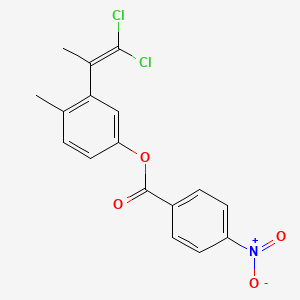
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
